molecular formula C10H10O B1365006 2-Phenylcyclobutanone CAS No. 42436-86-2

2-Phenylcyclobutanone

Cat. No. B1365006
CAS RN: 42436-86-2
M. Wt: 146.19 g/mol
InChI Key: BJFZFQHWYGJPQD-UHFFFAOYSA-N
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Description

2-Phenylcyclobutanone is a chemical compound with the molecular formula C10H10O and a molecular weight of 146.19 . It is a powder in its physical form .


Molecular Structure Analysis

The InChI code for 2-Phenylcyclobutanone is 1S/C10H10O/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-Phenylcyclobutanone is a powder with a melting point of 27-28 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Chemical Markers in Irradiated Foods

2-Phenylcyclobutanone and its derivatives, such as 2-dodecylcyclobutanone, have significant applications as markers for irradiated foods. Research has shown these compounds to be present in various irradiated foods, including chicken, fish, beef, and various fruits and dairy products. These markers are unique to irradiated foods and do not appear in non-irradiated counterparts, making them reliable indicators of food irradiation processes (Boyd et al., 1991), (Tewfik et al., 1999), (Chan et al., 2014).

Synthesis and Characterization

2-Phenylcyclobutanone and related compounds have been synthesized and characterized for various applications. The study of their synthesis helps in understanding their structure and potential uses in different fields, such as organic chemistry and food science (Cohen & Matz, 1981), (Yoshioka et al., 1984).

Chemical Reactions and Mechanisms

The study of 2-phenylcyclobutanone derivatives also includes their reactions and mechanisms in various chemical processes. For instance, their behavior under certain conditions like thermal rearrangement or under acidic conditions has been explored to understand their chemical properties and potential applications in synthesizing other chemical compounds (Bampfield et al., 1976), (Duperrouzel & Lee-Ruff, 1980).

Toxicological Evaluation

There have been studies assessing the toxicological effects of 2-phenylcyclobutanone derivatives. These studies are crucial for determining the safety of these compounds, especially when they are used as markers in irradiated foods. Such evaluations help in understanding any potential health risks associated with consumption of irradiated foods containing these compounds (Song et al., 2018), (Delincée et al., 2002).

Safety And Hazards

The safety information for 2-Phenylcyclobutanone includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

2-phenylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFZFQHWYGJPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466792
Record name 2-phenylcyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylcyclobutanone

CAS RN

42436-86-2
Record name 2-phenylcyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
A Burger, HH Ong - The Journal of Organic Chemistry, 1964 - ACS Publications
… Mannich monoamino ketones could be prepared normally from 2-phenylcyclobutanone, but … of 2-dimethylamino2-phenylcyclobutanone. The strain of the 2-phenylcyclobutanone system …
Number of citations: 7 pubs.acs.org
C Beard, A BURGER - The Journal of Organic Chemistry, 1961 - ACS Publications
… seeded with 2-phenylcyclobutanone obtained by method (a). … obtained by refluxing a solution of 2phenylcyclobutanone (3.0 g., … Attempts to reduce 2-phenylcyclobutanone oxime with …
Number of citations: 30 pubs.acs.org
C Beard, A Burger - The Journal of Organic Chemistry, 1962 - ACS Publications
… cyclobutanone (V) by a modified4 Curtins procedure analogous to that employed for the preparation of the isomeric 2-phenylcyclobutanone from 2-phenylcyclobutane-l,l-dicarboxylic …
Number of citations: 18 pubs.acs.org
PJ Wagner, RG Zepp, KC Liu, M Thomas… - Journal of the …, 1976 - ACS Publications
The photochemistry of several phenyl alkyl-diketones has been studied in solution. Photocyclizationof 2-phenyl-2-hydroxycyclobutanones competes with photoenolization to 1-phenyl-2-…
Number of citations: 44 pubs.acs.org
J Ounsworth, JR Scheffer - Journal of the Chemical Society, Chemical …, 1986 - pubs.rsc.org
… The quantum yield for the formation of 2-hydroxy-2phenylcyclobutanone (2) at 313 nm and <6% conversion is 0.30 in benzene and 0.40 in acetonitrile containing 2% water. Such …
Number of citations: 7 pubs.rsc.org
RC Gadwood, IM Mallick… - The Journal of Organic …, 1987 - ACS Publications
… 2-Methyl-2-phenylcyclobutanone (16) was prepared from acetophenone in 82% overall yield. … 2-Phenylcyclobutanone (26) was prepared from benzaldehyde in 71% overall yield. …
Number of citations: 48 pubs.acs.org
T Nordvik, UH Brinker - The Journal of Organic Chemistry, 2003 - ACS Publications
Nine 2-substituted cyclobutanone acetals, in addition to the parent cyclobutanone acetal, were synthesized from their corresponding cyclobutanones and subsequently treated with …
Number of citations: 19 pubs.acs.org
JK Crandall, WW Conover - The Journal of Organic Chemistry, 1978 - ACS Publications
… solution at 0 C gave a 95% yield of 2-phenylcyclobutanone (2) (Scheme I). The presumed … Removal of the solvent and GLC isolation gave 2-phenylcyclobutanone (2) (95%): IR 5.62,…
Number of citations: 58 pubs.acs.org
BM Trost, MJ Bogdanowicz - Journal of the American Chemical …, 1973 - ACS Publications
The condensation of aldehydes and ketones with diphenylsulfonium cyclopropylide followed by acid treatment upon work-up leads directly to cyclobutanones in 44-97% yields via …
Number of citations: 211 pubs.acs.org
M Murakami, S Ashida, T Matsuda - Journal of the American …, 2005 - ACS Publications
… The reaction with cyclobutanones possessing substituents at the 2-position, like 2-phenylcyclobutanone, failed to take place, presumably due to steric reasons. …
Number of citations: 191 pubs.acs.org

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